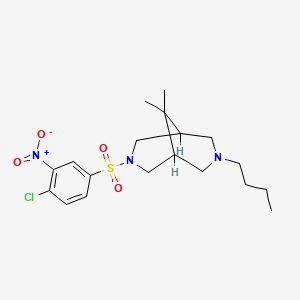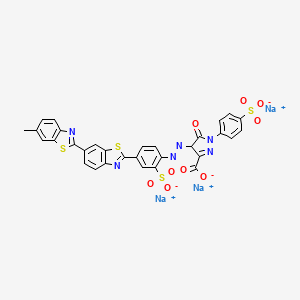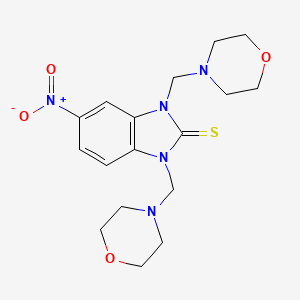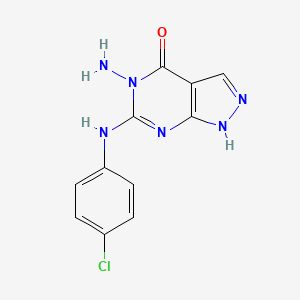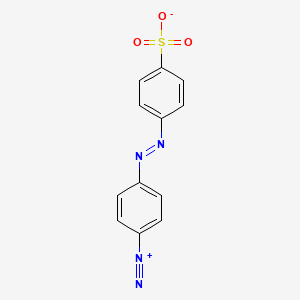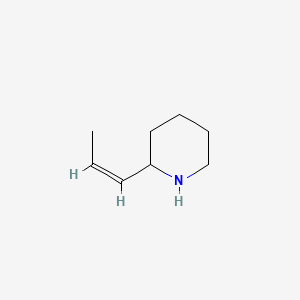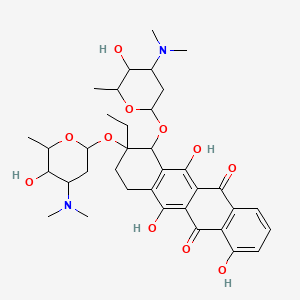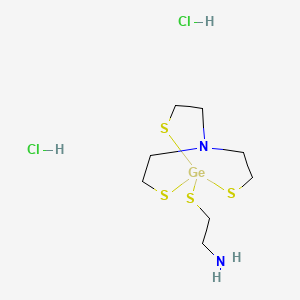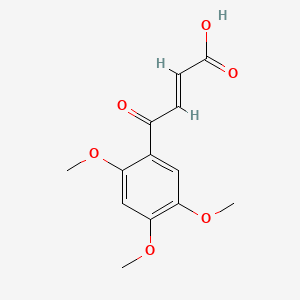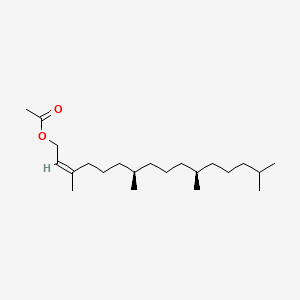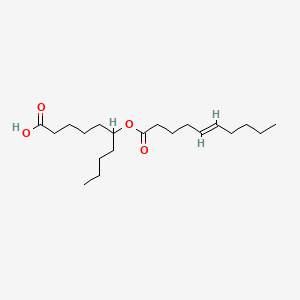
1-Butyl-5-carboxypentyl 5-decenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1-Butyl-5-carboxypentyl 5-decenoate is typically synthesized through an esterification reaction. The process involves reacting 5-decenoic acid with 1-butyl-5-carboxypentanol in the presence of an esterification catalyst . The reaction conditions usually include a controlled temperature and the removal of water to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-Butyl-5-carboxypentyl 5-decenoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding the corresponding carboxylic acid and alcohol.
Scientific Research Applications
1-Butyl-5-carboxypentyl 5-decenoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 1-butyl-5-carboxypentyl 5-decenoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing the active carboxylic acid and alcohol, which can then participate in various biochemical processes. The compound’s lipophilic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparison with Similar Compounds
1-Butyl-5-carboxypentyl 5-decenoate can be compared with similar compounds such as:
5-Decenoic acid 1-butyl ester: Similar structure but lacks the carboxypentyl group, resulting in different chemical properties and applications.
1-Butyl-5-carboxypentyl acetate: Similar ester structure but with an acetate group instead of a decenoate group, leading to variations in reactivity and use.
1-Butyl-5-carboxypentyl hexanoate: Another ester with a different fatty acid chain, affecting its physical and chemical properties.
These comparisons highlight the unique aspects of this compound, such as its specific ester group and the resulting chemical behavior and applications.
Properties
CAS No. |
85392-05-8 |
|---|---|
Molecular Formula |
C20H36O4 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
6-[(E)-dec-5-enoyl]oxydecanoic acid |
InChI |
InChI=1S/C20H36O4/c1-3-5-7-8-9-10-11-17-20(23)24-18(14-6-4-2)15-12-13-16-19(21)22/h8-9,18H,3-7,10-17H2,1-2H3,(H,21,22)/b9-8+ |
InChI Key |
OKPRNPZBHHJXBQ-CMDGGOBGSA-N |
Isomeric SMILES |
CCCC/C=C/CCCC(=O)OC(CCCC)CCCCC(=O)O |
Canonical SMILES |
CCCCC=CCCCC(=O)OC(CCCC)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



